molecular formula C10H19N3O5S2 B12092283 (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid

Cat. No.: B12092283
M. Wt: 325.4 g/mol
InChI Key: PYIYXSQZXLLONW-QMGYSKNISA-N
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Description

The compound (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid is a complex organic molecule featuring a benzothiazole core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and hydroxyl groups within its structure suggests it may participate in diverse chemical reactions, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol typically involves multiple steps:

    Formation of the Benzothiazole Core: This step often starts with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of the Amino and Hydroxyl Groups: The amino group at position 2 and the hydroxyl group at position 7 can be introduced through selective functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while hydroxylation can be achieved using oxidizing agents.

    Propylamino Substitution: The propylamino group at position 6 can be introduced via nucleophilic substitution reactions, often using propylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, given its structural similarity to certain biological molecules. It can also be used in the development of new biochemical assays.

Medicine

Medically, this compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for therapeutic applications.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure may also find use in the development of new materials.

Mechanism of Action

The mechanism by which (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzothiazole core may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (6S,7S)-2-amino-6-(methylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Similar structure but with a methyl group instead of a propyl group.

    (6S,7S)-2-amino-6-(ethylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C10H19N3O5S2

Molecular Weight

325.4 g/mol

IUPAC Name

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid

InChI

InChI=1S/C10H17N3OS.H2O4S/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;1-5(2,3)4/h6,8,12,14H,2-5H2,1H3,(H2,11,13);(H2,1,2,3,4)/t6-,8-;/m0./s1

InChI Key

PYIYXSQZXLLONW-QMGYSKNISA-N

Isomeric SMILES

CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N.OS(=O)(=O)O

Canonical SMILES

CCCNC1CCC2=C(C1O)SC(=N2)N.OS(=O)(=O)O

Origin of Product

United States

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